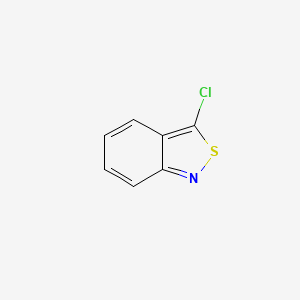

3-Chloro-2,1-benzothiazole

Übersicht

Beschreibung

3-Chloro-2,1-benzothiazole is a heterocyclic compound that consists of a benzene ring fused to a thiazole ring with a chlorine atom attached at the third position. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Chloro-2,1-benzothiazole can be synthesized through various methods. One common approach involves the reaction of 2-aminobenzenethiol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in a solvent like chloroform at room temperature, leading to the formation of this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atom at position 3 undergoes nucleophilic substitution with a variety of reagents, often accompanied by ring-opening or rearrangement (Table 1).

Table 1: Nucleophilic reactions of 3-chloro-2,1-benzothiazole

Key observations :

-

Polar aprotic solvents (e.g., DMF) favor disulfide formation via radical intermediates .

-

Strong bases (e.g., NaOEt) promote direct substitution without ring fission, retaining the benzisothiazole core .

Mechanistic Pathways

Reactions proceed via two competing pathways depending on the nucleophile and solvent:

Pathway A: Ring-opening via S–N bond cleavage

-

Observed with soft nucleophiles (e.g., CN⁻, SPh⁻).

-

Initial attack at sulfur generates a thiocyanate intermediate, leading to disulfide products through dimerization .

Pathway B: Direct Cl substitution

-

Dominates with hard nucleophiles (e.g., OEt⁻).

-

Retains the heterocyclic structure, producing 3-substituted derivatives .

Preparation of 3-Halo Derivatives

This compound serves as a precursor for other 3-halogenated analogs:

This method achieves >90% conversion under mild conditions .

Functionalization via Cross-Coupling

While not directly observed in the provided literature, analogous benzothiazoles undergo:

-

Suzuki–Miyaura coupling at C-2 (if substituted).

Stability and Handling Considerations

-

Thermal stability : Decomposes above 200°C, releasing HCl and sulfur oxides .

-

Storage : Requires anhydrous conditions to prevent hydrolysis to 1,2-benzisothiazol-3-one .

Emerging Research Directions

Recent studies highlight its potential in:

-

Antitubercular drug development : As a scaffold for hybrid molecules targeting Mycobacterium tuberculosis DprE1 enzyme .

-

Material science : As a ligand for luminescent metal complexes .

This compound’s versatility in nucleophilic reactions and synthetic utility ensures its continued relevance in organic and medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

3-Chloro-2,1-benzothiazole and its derivatives have been extensively studied for their potential as anticancer agents. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines.

- Case Study : A derivative, 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine, showed significant inhibition of A431, A549, and H1299 cancer cells. It decreased the activity of pro-inflammatory cytokines IL-6 and TNF-α and hindered cell migration.

Antimicrobial Properties

The compound has demonstrated notable antimicrobial activity against a range of pathogens.

- Case Study : In a study involving methoxy-substituted benzothiazole derivatives, compound K-03 exhibited potent antibacterial activity against E. coli at concentrations of 50 µg/mL and 100 µg/mL, outperforming standard antibiotics like streptomycin .

Anti-inflammatory Effects

Benzothiazole derivatives have been explored for their anti-inflammatory properties.

- Case Study : Research on various benzothiazole derivatives revealed that certain compounds displayed significant anti-inflammatory activity, making them candidates for further development in treating inflammatory diseases .

Acaricidal and Antifeedant Activities

This compound has been utilized in agricultural settings for pest control.

- Application : The compound has shown efficacy as an acaricide against pests like Spodoptera litura and Tetranychus urticae, demonstrating its potential in integrated pest management strategies.

Biochemical Research

In environmental chemistry, benzothiazoles have been investigated for their roles in biochemistry due to their biological activity.

- Application : They are being studied as potential agents in bioremediation processes due to their ability to interact with various biological targets through covalent bonding or non-covalent interactions.

Toxicological Studies

This compound has been evaluated for its toxicological properties.

- Findings : The compound was found to exhibit acute toxicity via inhalation and oral routes and was classified as an eye irritant. These findings underscore the need for careful handling and risk assessment when using this compound in research or industrial applications.

Comparative Table of Applications

Wirkmechanismus

The mechanism of action of 3-chloro-2,1-benzothiazole involves its interaction with specific molecular targets, leading to various biological effects. For instance, in medicinal applications, it may inhibit certain enzymes or proteins involved in disease pathways. The exact mechanism can vary depending on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

2-Chlorobenzothiazole: Similar structure but with the chlorine atom at the second position.

Benzothiazole: Lacks the chlorine substituent.

Comparison: 3-Chloro-2,1-benzothiazole is unique due to the presence of the chlorine atom at the third position, which can influence its reactivity and biological activity. Compared to 2-chlorobenzothiazole, it may exhibit different chemical and biological properties due to the positional difference of the chlorine atom .

Biologische Aktivität

3-Chloro-2,1-benzothiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is a heterocyclic compound characterized by a benzothiazole ring with a chlorine substituent at the 3-position. The structure contributes to its reactivity and biological activity.

Antibacterial Activity

Research has demonstrated that derivatives of this compound exhibit notable antibacterial properties. In one study, synthesized compounds were tested against various microorganisms:

| Compound | Microorganism | Activity |

|---|---|---|

| 4a | Staphylococcus aureus (Gram-positive) | Moderate |

| 4b | Bacillus subtilis (Gram-positive) | Good |

| 5a | Pseudomonas aeruginosa (Gram-negative) | Moderate |

| 5b | Escherichia coli (Gram-negative) | Good |

These compounds showed varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents .

Antifungal Activity

While the antibacterial activity is well-documented, the antifungal properties of this compound derivatives appear limited. In studies testing these compounds against several fungal species, none exhibited significant antifungal activity . This suggests that while they may be effective against bacteria, their utility in treating fungal infections is minimal.

Anticancer Activity

The anticancer potential of benzothiazole derivatives, including this compound, has been explored extensively. A review highlighted that these compounds can inhibit cancer cell proliferation through various mechanisms:

- Inhibition of DNA synthesis

- Induction of apoptosis

- Interference with cell cycle progression

Specific studies have shown that certain benzothiazole derivatives can selectively target cancer cells while sparing normal cells, making them promising candidates for cancer therapy .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : Compounds derived from benzothiazoles often act as enzyme inhibitors, affecting metabolic pathways in bacteria and cancer cells.

- Oxidative Stress Induction : Some studies suggest that these compounds may induce oxidative stress in microbial cells, leading to cell death.

- Interaction with Cellular Components : The electrophilic nature of the chlorine atom allows for interactions with nucleophilic sites in proteins and nucleic acids.

Case Study 1: Antibacterial Screening

A study synthesized a series of N-substituted derivatives of this compound and evaluated their antibacterial activity. The results indicated that modifications to the benzothiazole structure could enhance antibacterial potency against resistant strains like MRSA .

Case Study 2: Anticancer Activity Evaluation

Another investigation focused on the anticancer effects of benzothiazole derivatives on various cancer cell lines. The results revealed that certain compounds exhibited IC50 values in the micromolar range, indicating substantial cytotoxicity against cancer cells .

Eigenschaften

IUPAC Name |

3-chloro-2,1-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNS/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFCCUQGFJASPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(SN=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00480626 | |

| Record name | 3-chloro-2,1-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34231-96-4 | |

| Record name | 3-chloro-2,1-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2,1-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.